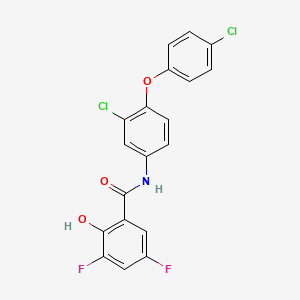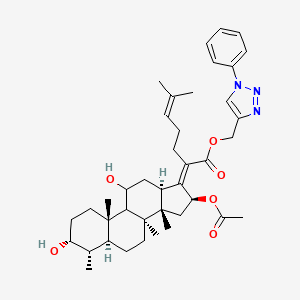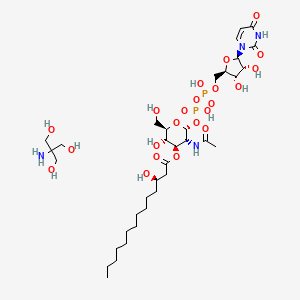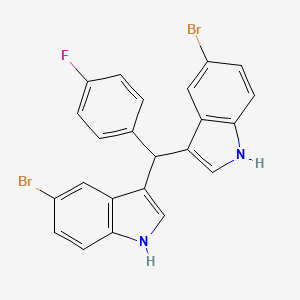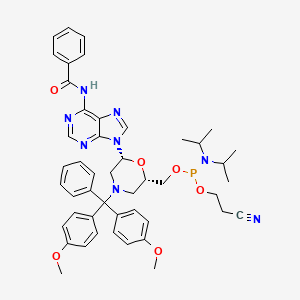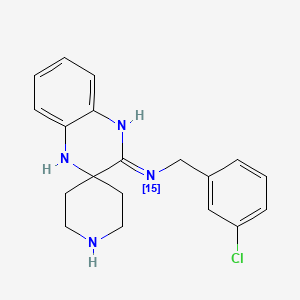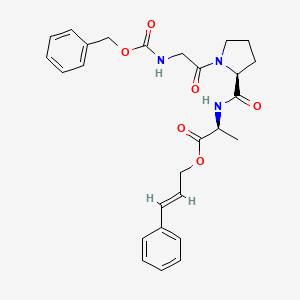
Cbz-Gly-Pro-Ala-O-cinnamyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Gly-Pro-Ala-O-cinnamyl is a small peptide compound that targets beta-secretase 1 (BACE-1) and acetylcholinesterase (AChE). It has shown neuroprotective effects and is being studied for its potential use in treating Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-Pro-Ala-O-cinnamyl typically involves the stepwise assembly of the peptide chain using standard peptide coupling reagents and protecting groups. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group during the synthesis. The final step involves the coupling of the peptide with cinnamyl alcohol under specific conditions .
Industrial Production Methods
These methods allow for the efficient and scalable production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
Cbz-Gly-Pro-Ala-O-cinnamyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove protecting groups or modify the peptide structure.
Substitution: The compound can undergo substitution reactions, particularly at the cinnamyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used for deprotection and reduction reactions.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield deprotected peptides .
Scientific Research Applications
Cbz-Gly-Pro-Ala-O-cinnamyl has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is studied for its interactions with enzymes like BACE-1 and AChE.
Medicine: It shows potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its neuroprotective effects.
Industry: The compound can be used in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Cbz-Gly-Pro-Ala-O-cinnamyl exerts its effects by inhibiting the activity of BACE-1 and AChE. BACE-1 is involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting BACE-1, the compound reduces the formation of amyloid-beta plaques. Additionally, the inhibition of AChE increases the levels of acetylcholine in the brain, which can improve cognitive function .
Comparison with Similar Compounds
Similar Compounds
Cbz-Gly-Pro-Ala-OH: A similar peptide without the cinnamyl group, used for studying peptide synthesis.
Cbz-Gly-Pro-Phe-OH: Another peptide with a different amino acid sequence, used for enzyme inhibition studies.
Cbz-Gly-Pro-Val-OH: A peptide with a valine residue, used in research on peptide interactions.
Uniqueness
Cbz-Gly-Pro-Ala-O-cinnamyl is unique due to its dual inhibition of BACE-1 and AChE, making it a promising candidate for Alzheimer’s disease research. Its neuroprotective effects and ability to target multiple pathways set it apart from other similar peptides .
Properties
Molecular Formula |
C27H31N3O6 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C27H31N3O6/c1-20(26(33)35-17-9-14-21-10-4-2-5-11-21)29-25(32)23-15-8-16-30(23)24(31)18-28-27(34)36-19-22-12-6-3-7-13-22/h2-7,9-14,20,23H,8,15-19H2,1H3,(H,28,34)(H,29,32)/b14-9+/t20-,23-/m0/s1 |
InChI Key |
ACGFJWHKVUDXGC-NYBQNWPCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC/C=C/C1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)OCC=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)


